![molecular formula C12H15ClO B1453624 2-[(3-Clorofenil)metil]ciclopentano-1-ol CAS No. 1250059-65-4](/img/structure/B1453624.png)
2-[(3-Clorofenil)metil]ciclopentano-1-ol
Descripción general
Descripción
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de análogos de ketamina
“2-[(3-Clorofenil)metil]ciclopentano-1-ol” se puede utilizar en la síntesis de análogos de ketamina . La ketamina es una arilcicloalquilamina que tiene una amplia gama de efectos en los humanos, incluidos analgesia, anestesia, alucinaciones y presión arterial elevada . Debido a la amplia gama de aplicaciones de la ketamina y sus análogos, los investigadores han mostrado interés en extender la estrategia de síntesis de ketamina a la preparación de nuevos análogos .
Síntesis de análogos de ketamina de anillo de siete miembros
Este compuesto también se puede utilizar en la síntesis de análogos de ketamina de anillo de siete miembros . En un enfoque, se utilizó una secuencia de cinco reacciones que se aplicaron previamente para la síntesis de ketamina . Esta estrategia condujo a la formación de 1-[(2-clorofenil)(metilimino)metil]ciclohexano-1-ol como precursor de la molécula objetivo .
Síntesis de compuestos biológicamente activos
“this compound” se puede utilizar en la síntesis de compuestos biológicamente activos . Los derivados del indol poseen diversas actividades biológicas, es decir, antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. . Esto ha despertado el interés de los investigadores por sintetizar una variedad de derivados del indol .
Síntesis de hormonas vegetales
Este compuesto se puede utilizar en la síntesis de hormonas vegetales . El ácido indol-3-acético es una hormona vegetal producida por la degradación del triptófano en plantas superiores . Los derivados del indol son de gran interés debido a sus diversas aplicaciones biológicas y clínicas .
Síntesis de un nuevo análogo de ketamina
“this compound” se puede utilizar en la síntesis de un nuevo análogo de ketamina . En esta investigación, se ha desarrollado un protocolo nuevo y eficiente para la síntesis de ketamina, utilizando un intermedio de hidroxi-ketamina .
Síntesis de una amplia gama de aplicaciones de la ketamina
Este compuesto se puede utilizar en la síntesis de una amplia gama de aplicaciones de la ketamina . La ketamina tiene aplicaciones como sedante en cuidados intensivos, analgesia y tratamiento del broncoespasmo .
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODOSUXIFIKCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


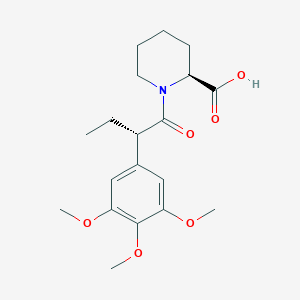
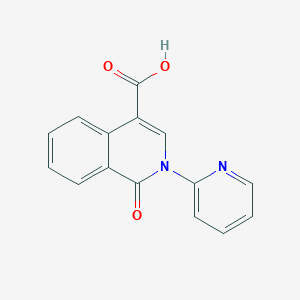



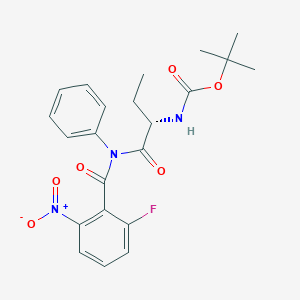
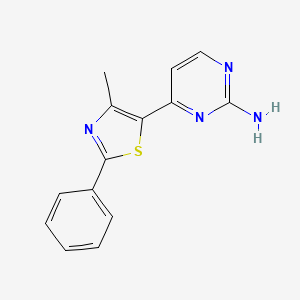
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
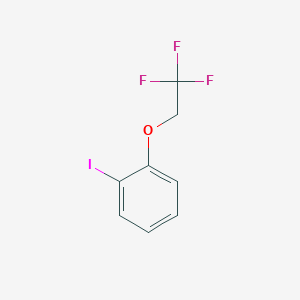
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)

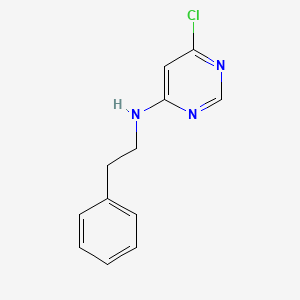
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
